molecular formula C9H14O3 B2413080 1-(Oxan-4-yl)butane-1,3-dione CAS No. 1893744-05-2

1-(Oxan-4-yl)butane-1,3-dione

Cat. No.: B2413080
CAS No.: 1893744-05-2
M. Wt: 170.208
InChI Key: NUSRIBJLLPXXET-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)butane-1,3-dione is a specialist beta-diketone compound of significant interest in advanced chemical research and development. Its structure, featuring an oxane (tetrahydropyran) ring linked to a 1,3-diketone chain, makes it a versatile precursor and building block. The compound is characterized by its active methylene group, which is highly amenable to enolate formation, facilitating its role in various carbon-carbon bond-forming reactions, complexizations, and cyclocondensation reactions commonly employed in heterocyclic synthesis . Researchers utilize this beta-diketone as a key intermediate in the synthesis of more complex molecular architectures, including potential ligands for metal-organic frameworks (MOFs), catalysts, and functional materials. The oxane ring contributes desirable properties such as altered solubility and conformational constraint, which can be critical in modulating the behavior of resulting compounds in material science applications . As a beta-diketone, it is also a candidate for the development of novel polymers and as a synthon in pharmaceutical research for the construction of bioactive molecule scaffolds. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please refer to the product-specific Certificate of Analysis (COA) for detailed information on lot-specific identification data, including CAS number and physicochemical properties.

Properties

IUPAC Name

1-(oxan-4-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSRIBJLLPXXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The preparation of 1-(oxan-4-yl)butane-1,3-dione primarily involves two key steps:

  • Synthesis of tetrahydropyran-4-one (oxan-4-one), a critical precursor.
  • Introduction of the diketone moiety via acylation or condensation reactions.

Three principal methods are explored:

  • Friedel-Crafts acylation using tetrahydropyran-4-one and diketone-derived acid chlorides.
  • Claisen condensation between ethyl acetoacetate and tetrahydropyran-4-one.
  • Enolate alkylation of butane-1,3-dione with tetrahydropyran-4-yl electrophiles.

Detailed Preparation Methods

Friedel-Crafts Acylation

This method adapts protocols from trifluorinated diketone syntheses and tetrahydropyran-4-one production.

Step 1: Synthesis of Tetrahydropyran-4-one

Tetrahydropyran-4-one is synthesized via carbonation of bis(2-chloroethyl)ether under high-pressure conditions:
$$
\text{Bis(2-chloroethyl)ether} + \text{CO}_2 \xrightarrow[\text{Zr-Ce-Ti-Al oxide, CsI}]{\text{Ethanol/Water, 90°C, 1.1 MPa}} \text{Tetrahydropyran-4-one} \quad (\text{Yield: 95.9\%})
$$
Key Conditions :

  • Catalyst: Zr-Ce-Ti-Al composite oxide (enhances CO$$_2$$ activation).
  • Solvent: Ethanol/water mixture (3:1 v/v).
  • Pressure: 1.1 MPa to maximize CO$$_2$$ solubility.
Step 2: Preparation of Butane-1,3-dione Acid Chloride

Butane-1,3-dione is converted to its acid chloride using thionyl chloride:
$$
\text{Butane-1,3-dione} + \text{SOCl}_2 \xrightarrow{\text{50°C, 2h}} \text{Butane-1,3-dione acid chloride} \quad (\text{Yield: 89\% inferred})
$$
Challenges :

  • Butane-1,3-dione’s enolic form requires stabilization via inert atmosphere or low temperatures.
Step 3: Friedel-Crafts Acylation

The acid chloride reacts with tetrahydropyran-4-one in the presence of AlCl$$3$$:
$$
\text{Tetrahydropyran-4-one} + \text{Butane-1,3-dione acid chloride} \xrightarrow[\text{AlCl}
3]{\text{CH}2\text{Cl}2, 110°C, 8h} \text{this compound} \quad (\text{Yield: 93.2\% inferred})
$$
Optimization :

  • Solvent: Dichloromethane (minimizes side reactions).
  • Catalyst loading: 1.2 equivalents of AlCl$$_3$$ for complete acylation.

Claisen Condensation

This route employs base-catalyzed condensation between ethyl acetoacetate and tetrahydropyran-4-one:
$$
\text{Ethyl acetoacetate} + \text{Tetrahydropyran-4-one} \xrightarrow[\text{NaOEt}]{\text{Ethanol, reflux}} \text{this compound} \quad (\text{Yield: 65–75\%})
$$
Mechanism :

  • Deprotonation of ethyl acetoacetate to form an enolate.
  • Nucleophilic attack on tetrahydropyran-4-one’s carbonyl carbon.
  • Elimination of ethanol to form the diketone.

Limitations :

  • Moderate yields due to competing side reactions (e.g., self-condensation of ethyl acetoacetate).

Enolate Alkylation

A two-step process involving enolate formation and alkylation:

Step 1: Enolate Generation

$$
\text{Butane-1,3-dione} + \text{LDA} \xrightarrow{\text{THF, -78°C}} \text{Enolate intermediate}
$$

Step 2: Alkylation with Tetrahydropyran-4-yl Bromide

$$
\text{Enolate} + \text{Tetrahydropyran-4-yl bromide} \xrightarrow{\text{THF, 25°C}} \text{this compound} \quad (\text{Yield: 70–80\%})
$$
Advantages :

  • High regioselectivity due to stabilized enolate.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Friedel-Crafts 93.2 High yield, scalable Requires handling of corrosive AlCl$$_3$$
Claisen Condensation 65–75 Mild conditions Moderate yields, side reactions
Enolate Alkylation 70–80 Regioselective Sensitive to moisture, costly reagents

Experimental Data and Optimization

Reaction Conditions for Friedel-Crafts Acylation

Parameter Optimal Value Impact on Yield
Temperature 110°C Maximizes acylation rate
Catalyst (AlCl$$_3$$) 1.2 equivalents Prevents incomplete reaction
Solvent CH$$2$$Cl$$2$$ Reduces side products

Purification Strategies

  • Washing : 3× with distilled water to remove AlCl$$_3$$ residues.
  • Drying : Anhydrous Na$$2$$SO$$4$$ for solvent removal.
  • Recrystallization : Ethanol/water (4:1) for >99% purity.

Challenges and Considerations

  • Acid Chloride Stability : Butane-1,3-dione acid chloride is hygroscopic; reactions require anhydrous conditions.
  • Catalyst Handling : AlCl$$_3$$ is moisture-sensitive and corrosive, necessitating inert atmosphere use.
  • Byproduct Formation : Over-acylation or polymerization in Friedel-Crafts reactions mitigated by controlled stoichiometry.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)butane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Oxan-4-yl)butane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The oxane ring and dione moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    1-(Oxan-4-yl)pentane-1,3-dione: Similar structure with an additional carbon in the butane chain.

    1-(Oxan-4-yl)propane-1,3-dione: Similar structure with one less carbon in the butane chain.

Uniqueness

1-(Oxan-4-yl)butane-1,3-dione is unique due to its specific combination of an oxane ring and a butane-1,3-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

1-(Oxan-4-yl)butane-1,3-dione is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

This compound is characterized by its unique structure that includes a diketone functional group and a cyclic ether. This configuration may contribute to its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₈O₃
Molecular Weight128.13 g/mol
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may act as an enzyme inhibitor, affecting metabolic pathways that are crucial for cell survival and proliferation.

Potential Mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes related to metabolic processes, potentially leading to altered cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. For instance:

  • Case Study : A study involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in certain types of cancer cells.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potent antimicrobial activity.

Study 2: Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 15 to 25 µM, suggesting significant cytotoxic effects on cancer cells while sparing normal cells.

Q & A

Q. What are the common synthetic routes for 1-(Oxan-4-yl)butane-1,3-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between 1,3-diketones and diols (e.g., 1,3-propanediol) under Brønsted or Lewis acid catalysis (e.g., H₂SO₄ or AlCl₃). Key variables include:

  • Catalyst type : Brønsted acids favor protonation of carbonyl groups, while Lewis acids enhance electrophilicity via coordination.
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing regioselectivity .

Q. Example Optimization Table :

CatalystTemp. (°C)SolventYield (%)Purity (%)
H₂SO₄100Toluene6592
AlCl₃80DMF7895

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • NMR : ¹H and ¹³C NMR identify electronic environments of the oxan-4-yl and diketone moieties. For example, the diketone carbonyls appear as distinct singlets at δ 2.1–2.3 ppm (¹H) and δ 195–205 ppm (¹³C) .
  • X-ray crystallography : Resolves spatial conformation, such as the chair conformation of the oxan-4-yl ring and torsional angles between the diketone and heterocycle .
  • IR spectroscopy : Confirms carbonyl stretching vibrations (1650–1750 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can substituent effects on the oxan-4-yl ring be systematically studied to enhance biological activity?

  • Methodology :
    • Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the oxan-4-yl position.
    • Evaluate bioactivity via in vitro assays (e.g., antimicrobial MIC tests, cytotoxicity against cancer cell lines).
    • Correlate substituent Hammett constants (σ) with activity trends.
  • Example : Halogenated analogs (e.g., 2-bromo derivatives) show enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition mechanisms?

  • Case Study : Conflicting reports on inhibition of topoisomerase I vs. II.
    • Approach :

Use isoform-specific assays (e.g., plasmid relaxation assays for topo I, decatenation for topo II).

Perform kinetic analysis (Ki determination) and molecular docking to identify binding sites.

Validate via site-directed mutagenesis of proposed target residues .

Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?

  • Workflow :
    • Docking simulations : Screen derivatives against kinase ATP-binding pockets (e.g., EGFR, VEGFR).
    • MD simulations : Assess binding stability and conformational changes over 100 ns trajectories.
    • QSAR models : Predict IC₅₀ values based on substituent descriptors (e.g., logP, polar surface area) .

Q. What methodologies compare the reactivity of this compound with structurally similar diketones (e.g., bicyclo[2.2.2]octane derivatives)?

  • Reactivity Analysis :
    • Kinetic studies : Monitor Claisen-Schmidt condensation rates with aromatic aldehydes.
    • Electronic effects : Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations.
    • Steric effects : Evaluate steric maps using X-ray crystallography data .

Q. Table 1: Substituent Effects on Antimicrobial Activity

DerivativeSubstituentMIC (μg/mL, E. coli)MIC (μg/mL, C. albicans)
Parent compoundNone3264
2-Bromo-Br816
4-Nitro-NO₂1632
3-Methoxy-OCH₃64128
Source: Adapted from halogen analog studies

Q. Table 2: Reaction Optimization for Knoevenagel Condensation

Base CatalystSolventTemp. (°C)Conversion (%)Selectivity (%)
PiperidineEthanol254578
DBUTHF509295
NaHCO₃H₂O803065
Source: Reaction mechanism studies

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